

Potential biological activities of 4-(3,5-Difluorophenyl)aniline

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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696

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An In-Depth Technical Guide to the Potential Biological Activities of **4-(3,5-Difluorophenyl)aniline**

Authored by: A Senior Application Scientist Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The 3,5-difluorophenyl motif, in particular, offers a unique combination of electronic and lipophilic characteristics that can profoundly influence a molecule's interaction with biological targets. This guide focuses on the chemical compound **4-(3,5-Difluorophenyl)aniline** ($C_{12}H_9F_2N$), a biphenyl amine derivative distinguished by this specific fluorination pattern. While direct and extensive research on the standalone biological activities of **4-(3,5-Difluorophenyl)aniline** is nascent, its structural alerts and the activities of closely related analogues suggest a significant potential for therapeutic applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the potential biological activities of **4-(3,5-Difluorophenyl)aniline** by examining its chemical properties, its role as a key synthetic intermediate, and the established activities of structurally related compounds. We will delve into potential mechanisms of action, propose detailed experimental protocols for investigation, and provide a forward-looking perspective on its utility in drug discovery.

Chemical Profile and Synthesis

4-(3,5-Difluorophenyl)aniline is an aromatic amine with a molecular weight of approximately 205.20 g/mol .^[1] The presence of two fluorine atoms on one of the phenyl rings significantly alters the molecule's electronic distribution. These strongly electron-withdrawing fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets by participating in hydrogen bonds and other non-covalent interactions.^[2]

The synthesis of fluorinated anilines can be achieved through various established routes, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.^[3] ^[4]^[5]^[6] A common approach involves the reaction of a suitable aniline derivative with a fluorinating agent under controlled conditions.^[3]

Part 1: The Difluorophenylaniline Moiety as a Privileged Scaffold in Drug Discovery

The aniline scaffold is a cornerstone in the design of kinase inhibitors, a major class of targeted cancer therapeutics.^[7] The amino group acts as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The attached aryl group, in this case, the 3,5-difluorophenyl ring, extends into a more variable region of the binding site, and its substitution pattern is crucial for determining potency and selectivity.

The inclusion of fluorine atoms, as seen in **4-(3,5-Difluorophenyl)aniline**, offers several advantages in drug design:^[2]

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic breakdown by cytochrome P450 enzymes. This can lead to a longer drug half-life.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and potentially optimizing its interaction with the kinase hinge.
- Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein target, thereby enhancing binding affinity.^[2]

These properties make the **4-(3,5-Difluorophenyl)aniline** scaffold a highly promising starting point for the development of novel therapeutic agents, particularly in oncology.

Part 2: Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related molecules, we can hypothesize several key biological activities for **4-(3,5-Difluorophenyl)aniline** and its derivatives.

Potential as an Anticancer Agent

The most promising therapeutic area for compounds derived from this scaffold is oncology. Several lines of evidence from related compounds point towards potential anticancer efficacy.

2.1.1 Kinase Inhibition

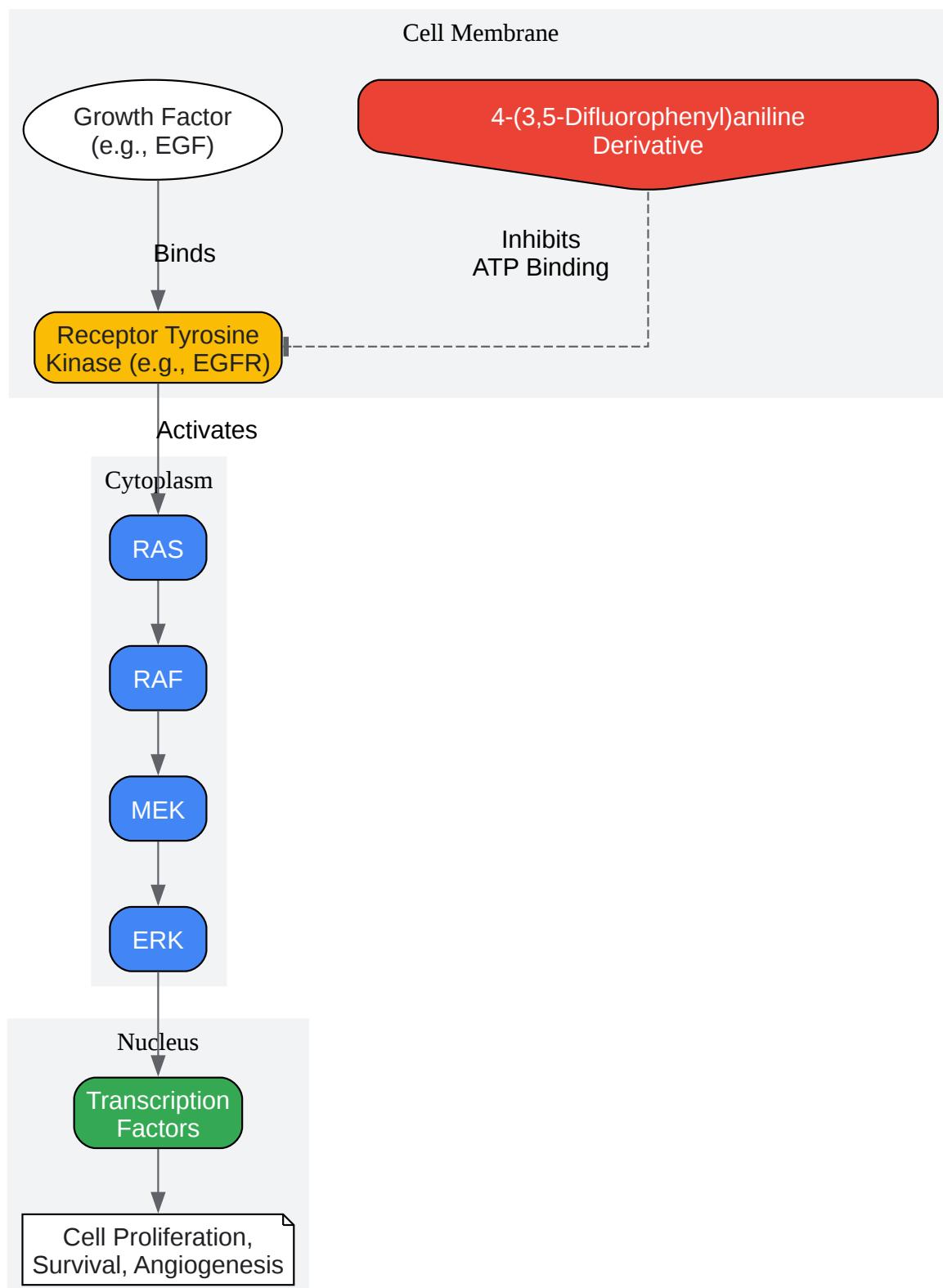
Many FDA-approved small molecule kinase inhibitors feature an aniline or anilino-like core structure.^[7] For example, derivatives of 4-anilinoquinolines have been investigated as kinase inhibitors with potential biological properties.^[8] The general structure of an anilino-based kinase inhibitor allows for specific interactions within the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

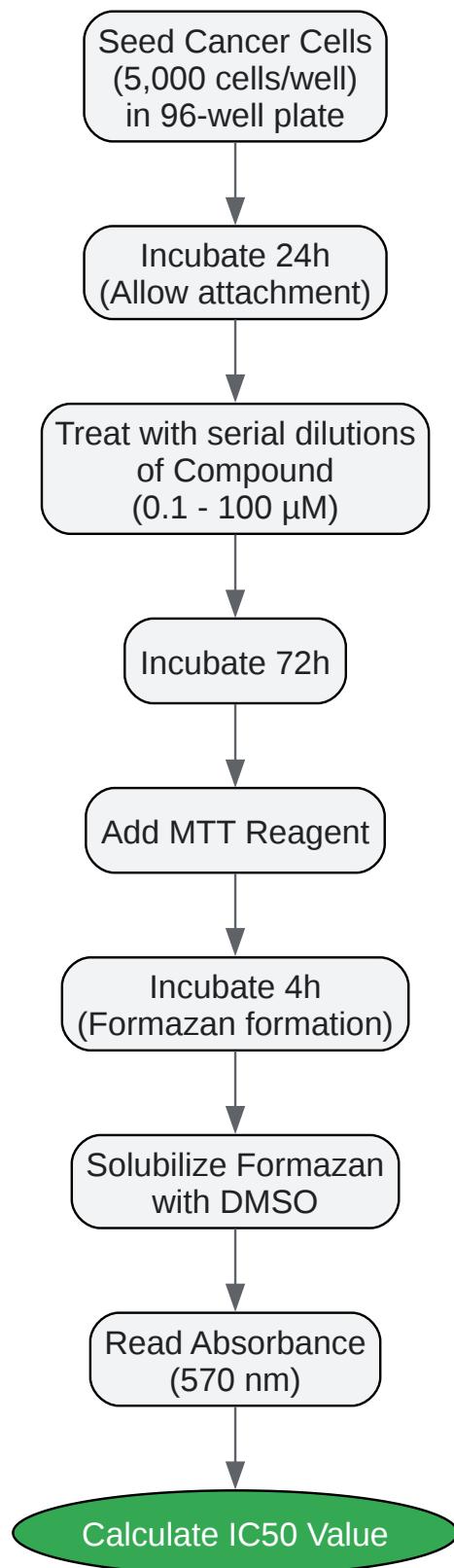
Derivatives of **4-(3,5-Difluorophenyl)aniline** could potentially inhibit key kinases involved in cancer cell proliferation and survival, such as:

- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase^[9]
- Aurora Kinases^[10]

The anti-proliferative effect of a related compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, was shown to be associated with the inhibition of ERK1/2 phosphorylation, a downstream effector of many kinase signaling pathways.^[11]

Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase



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